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Cerium(IV) ammonium sulfate dihydrate

Cat. No.: B12040372
M. Wt: 632.6 g/mol
InChI Key: VCNAMBGKEDPVGQ-UHFFFAOYSA-J
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Description

Overview of Cerium(IV) Chemistry in Advanced Systems

Cerium, a lanthanide series element, is distinguished by its ability to exist in two stable oxidation states: +3 (cerous) and +4 (ceric). The Ce(IV) state is a powerful oxidizing agent, a property that underpins its extensive use in various chemical systems. The high reduction potential of the Ce(IV)/Ce(III) couple, which for Cerium(IV) ammonium (B1175870) sulfate (B86663) is approximately +1.44V, makes it a versatile oxidant capable of driving a wide range of chemical transformations. researchgate.net This reactivity is harnessed in numerous advanced applications, from organic synthesis to environmental remediation and analytical science. The chemistry of Ce(IV) is often characterized by one-electron transfer processes, which allows for controlled and selective oxidations.

Significance of Cerium(IV) Ammonium Sulfate Dihydrate in Modern Chemical Science

This compound, with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, emerges as a compound of considerable importance in contemporary chemical research and application. synthetikaeu.comsigmaaldrich.com It is a crystalline solid, typically appearing as orange-red or yellow crystals. synthetikaeu.com Unlike its nitrate (B79036) counterpart, ceric ammonium nitrate (CAN), the sulfate salt often provides a preferable alternative in organic synthesis, as it mitigates the formation of unwanted nitrate ester byproducts. chemicalbook.com Its utility spans from being a primary standard in redox titrimetry to a strategic reagent in the synthesis of complex organic molecules and a component in the fabrication of advanced materials.

Interactive Table: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula (NH₄)₄Ce(SO₄)₄·2H₂O synthetikaeu.com
Molar Mass 632.55 g/mol sigmaaldrich.com
Appearance Orange-red to yellow crystalline solid synthetikaeu.com
Solubility Soluble in water, insoluble in ethanol fishersci.ca
Melting Point 130 °C (decomposes) sigmaaldrich.com
Reduction Potential (Ce⁴⁺/Ce³⁺) ~ +1.44 V researchgate.net

Detailed Research Findings

The practical applications of this compound are well-documented across various sub-disciplines of chemistry, with research continually uncovering new uses and refining existing methodologies.

Applications in Analytical Chemistry

A primary application of this compound is in quantitative analysis, particularly in redox titrations, a technique often referred to as cerimetry.

One prominent example is the determination of iron(II) ions. In this titration, Ce(IV) ions oxidize Fe(II) to Fe(III). The endpoint of the titration can be determined potentiometrically or by using a redox indicator such as ferroin (B110374), which exhibits a sharp color change. sciencemadness.org

Furthermore, this ceric salt is employed in the pharmaceutical analysis for the quantification of various drugs. For instance, a method for the determination of the antitubercular drug ethionamide (B1671405) involves its oxidation by a known excess of Cerium(IV) sulfate. The unreacted oxidant is then back-titrated with a standard solution of ferrous ammonium sulfate. nih.gov This back-titration method is necessary as direct titration is not always feasible. nih.gov Research has shown a fixed reaction stoichiometry of 1:2 between ethionamide and Ce(IV) within an optimal concentration range of 1.0–8.0 mg. nih.gov

Spectrophotometric methods have also been developed for the determination of drugs like isoniazid (B1672263). fabad.org.tr One such method is based on the oxidation of the drug with an excess of ceric ammonium sulfate, followed by the measurement of the residual Ce(IV) after its reaction with a dye. fabad.org.tr Another approach involves the reaction of isoniazid with Folin-Ciocalteu reagent in the presence of ceric ammonium sulfate to produce a colored product.

The quantitative analysis of phenols and their derivatives can also be achieved using cerimetric titration. Cerium(IV) sulfate quantitatively oxidizes phenolic hydroxyl groups to form quinoid compounds, allowing for their determination via potentiometric titration. zldm.ru

Interactive Table: Analytical Applications of this compound

AnalyteMethodKey FindingsSource(s)
EthionamideTitrimetryReaction stoichiometry of 1:2 (ETM:Ce(IV)); Applicable range: 1.0–8.0 mg. nih.gov
EthionamideSpectrophotometryLimit of Detection (LOD): 0.013 µg/mL; Limit of Quantification (LOQ): 0.043 µg/mL. nih.gov
IsoniazidSpectrophotometryBeer's law obeyed in the concentration range of 0.5–10 µg/mL (FCR method). researchgate.net
Iron(II)Redox TitrationUtilizes ferroin as an indicator for endpoint detection. sciencemadness.org
PhenolsPotentiometric TitrationQuantitative oxidation of phenolic hydroxyl groups to quinoids. zldm.ru

Applications in Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile oxidizing agent. It is particularly effective in the oxidation of aromatic hydrocarbons to their corresponding quinones, often providing better yields compared to ceric ammonium nitrate. chemicalbook.com For example, naphthalene (B1677914) can be oxidized to 1,4-naphthoquinone (B94277) in excellent yield using this reagent in a sulfuric acid and acetonitrile (B52724) mixture. chemicalbook.com

The compound is also utilized in the oxidation of alcohols. While more research is available on the use of ceric ammonium nitrate in combination with catalysts like TEMPO for the aerobic oxidation of alcohols to aldehydes and ketones, the underlying principle of Ce(IV) acting as the ultimate oxidizing agent for the catalyst is the same. organic-chemistry.org This highlights the potential for this compound in similar catalytic cycles.

Furthermore, it has been used as a catalyst in multi-component reactions. Although many studies cite ceric ammonium nitrate, the catalytic activity is a function of the Ce(IV) ion, suggesting the applicability of the sulfate salt as well. These reactions are valuable for creating molecular diversity and synthesizing complex heterocyclic compounds. researchgate.netnih.gov

Applications in Materials Science

The utility of this compound extends to materials science. It has been used in the synthesis of carbon nanotubes and for the wet etching of cobalt catalysts. fishersci.ca The oxidizing power of the Ce(IV) ion is crucial in these processes, facilitating the necessary chemical transformations for material fabrication and modification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH20N4O18S4 B12040372 Cerium(IV) ammonium sulfate dihydrate

Properties

Molecular Formula

CeH20N4O18S4

Molecular Weight

632.6 g/mol

IUPAC Name

azane;cerium(4+);hydrogen sulfate;dihydrate

InChI

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4

InChI Key

VCNAMBGKEDPVGQ-UHFFFAOYSA-J

Canonical SMILES

N.N.N.N.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4]

Origin of Product

United States

Synthetic Methodologies and Crystallization Science of Cerium Iv Ammonium Sulfate Dihydrate

Controlled Synthesis Approaches for Cerium(IV) Ammonium (B1175870) Sulfate (B86663) Dihydrate

The synthesis of cerium(IV) ammonium sulfate dihydrate involves carefully controlled chemical reactions to ensure the formation of the desired product with high purity.

A common method for synthesizing high-purity cerium(IV) ammonium sulfate involves the initial preparation of a cerous sulfate solution by dissolving cerium carbonate in sulfuric acid. google.com This is followed by the addition of a mixed solution of ammonia (B1221849) water and hydrogen peroxide to the cerous sulfate solution, which induces a reaction. After the reaction is complete, the solution is heated. Subsequently, a sulfuric acid solution is added, and the mixture is further heated and stirred to facilitate the crystallization of cerium(IV) ammonium sulfate. google.com The resulting crystals are then separated through suction filtration or centrifugation, followed by washing and drying to yield the high-purity product. google.com

The negative solubility curve of cerium sulfates presents an interesting aspect for separation and crystallization. sciencemadness.org The crystallization kinetics of cerium oxide from cerium(IV) ammonium nitrate (B79036) solutions have been studied, revealing similarities to the crystallization of iron oxides, including the significance of non-classical nucleation and growth pathways. rsc.org

This compound serves as a crucial precursor in the hydrothermal synthesis of nanocrystalline cerium(IV) oxide (CeO₂). bohrium.comresearchgate.net In this method, a solution of this compound, often in the presence of urea (B33335), is heated under hydrothermal conditions. bohrium.com This process typically occurs at temperatures ranging from 120°C to 200°C for several hours. researchgate.net The hydrothermal treatment of cerium(IV) salts has been shown to produce very fine CeO₂ particles, with sizes around 30 Å. researchgate.net In contrast, using cerium(III) salts as precursors under similar conditions results in significantly coarser particles. researchgate.net

The concentration of urea and the hydrothermal treatment temperature are key parameters that influence the morphology and crystallite size of the resulting CeO₂ particles. bohrium.com The wet chemical hydrothermal synthesis method is noted for producing nanoparticles with unique dimensions and shapes due to the supercritical synthesis conditions, which differ from conventional precipitation techniques. researchgate.net

Achieving high-purity cerium(IV) ammonium sulfate is critical for its applications in analytical chemistry and materials synthesis. fishersci.co.ukanalitikkimya.com.tr One patented method details a process starting with cerium carbonate of at least 99.99% purity relative to other rare earths. google.com This high-purity starting material is dissolved in a sulfuric acid solution with a concentration of 0.1 to 0.75 mol/L, controlling the final pH of the solution to between 1 and 4. google.com The subsequent steps involve reaction with an ammonia water and hydrogen peroxide mixture, followed by controlled crystallization. google.com

For the removal of impurities like iron, a strategy involving oxidation followed by precipitation can be employed. sciencemadness.org For instance, the addition of potassium chloride to a solution containing cerium(IV) and iron in the presence of sulfate ions can precipitate potassium cerium(IV) sulfate, which is less soluble than potassium iron sulfate, leaving the iron impurity in the solution. sciencemadness.org Commercially available high-purity grades of this compound often meet ACS reagent standards, with assays of ≥99.0% or higher. merckmillipore.comcarlroth.com

ParameterValue/RangeSource
Purity of Starting Cerium Carbonate ≥99.99% google.com
Sulfuric Acid Concentration 0.1 - 0.75 mol/L google.com
Final Solution pH 1 - 4 google.com
Ammonia Water Concentration 3 - 6 mol/L google.com
Commercial Purity (ACS Reagent) ≥99.0% merckmillipore.com

Structural Elucidation and Coordination Chemistry of this compound

The structural properties of this compound have been investigated using crystallographic techniques, providing insights into its coordination environment.

X-ray crystallography studies have been instrumental in determining the structure of cerium(IV) ammonium sulfate. These studies have revealed that the compound contains a complex anion, [Ce₂(SO₄)₈]⁸⁻. wikipedia.org In this dimeric anion, the sulfate groups act as ligands, coordinating to the cerium atoms. Extended X-ray absorption fine structure (EXAFS) studies on cerium(IV) in aqueous solutions have also been used to probe the local structure around the cerium ions, indicating the formation of Ce-O and Ce-Ce bonds in solution. researchgate.net

In the solid state, each cerium atom in the [Ce₂(SO₄)₈]⁸⁻ anion is nine-coordinated by oxygen atoms that belong to the sulfate groups. wikipedia.org The coordination geometry around the cerium atoms is described as a distorted tricapped trigonal prism. wikipedia.org This coordination environment is responsible for the compound's stability and its characteristic orange color, which arises from ligand-to-metal charge transfer (LMCT) transitions involving the Ce⁴⁺ cation and the sulfate ligands. sciencemadness.org The compound is sometimes formulated as (NH₄)₈[Ce₂(SO₄)₈]·4H₂O to reflect this dimeric structure. wikipedia.org

FeatureDescriptionSource
Anionic Complex [Ce₂(SO₄)₈]⁸⁻ wikipedia.org
Cerium Coordination Number 9 wikipedia.org
Coordinating Atoms Oxygen atoms from sulfate groups wikipedia.org
Coordination Geometry Distorted tricapped trigonal prism wikipedia.org

Influence of Hydration State on Crystalline Architecture

A significant structural elucidation was performed on a tetrahydrate form of the compound. wikipedia.orgnih.gov This research revealed a complex and unique crystalline architecture that deviates from the simple formula often presented. Instead of a monomeric cerium complex, the structure is characterized by a dimeric anion, with the formula (NH₄)₈[Ce₂(SO₄)₈]·4H₂O. nih.gov

In this tetrahydrate structure, the core of the architecture is the binuclear [Ce₂(SO₄)₈]⁸⁻ anion. nih.gov Key features of this structure are detailed below:

Cerium Coordination: Each Cerium(IV) ion is coordinated by nine oxygen atoms, all of which are provided by the bridging and terminal sulfate groups. nih.gov

Coordination Geometry: The arrangement of the nine oxygen atoms around the cerium center forms a distorted tricapped trigonal prism. nih.gov

Bonding: The Ce-O bond distances within the coordination polyhedron range from 2.325(2) Å to 2.478(2) Å. nih.gov

The detailed structural data for the tetrahydrate, (NH₄)₈[Ce₂(SO₄)₈]·4H₂O, provides a clear example of how the hydration state dictates the crystalline form. The water molecules, in this case, facilitate a specific packing arrangement and stabilize the structure through hydrogen bonding, rather than by direct coordination to the metal center.

In contrast, a definitive, publicly available single-crystal X-ray diffraction study for the commonly named dihydrate, (NH₄)₄Ce(SO₄)₄·2H₂O, is not as readily accessible in the literature. However, based on the principles of coordination chemistry and the known structure of the tetrahydrate, the difference in the number of water molecules would necessitate a different crystalline architecture. The reduction from four to two water molecules per two cerium atoms (as in the dimeric formula) would likely lead to a change in the hydrogen bonding network and potentially a different packing arrangement of the ions, which could, in turn, alter the unit cell parameters and space group of the crystal. The fundamental coordination geometry around the Ce(IV) ion, however, may remain similar, dominated by the sulfato-ligands.

The existence of different hydration states with distinct crystal structures highlights the importance of specifying the exact molecular formula when discussing cerium(IV) ammonium sulfate. The common nomenclature can be ambiguous, and the hydration level is a key determinant of the material's precise solid-state structure.

Interactive Data Table: Crystallographic Data for Cerium(IV) Ammonium Sulfate Tetrahydrate

ParameterValueReference
Compound Name Octaammonium dicerium octasulfate tetrahydrate nih.gov
Chemical Formula (NH₄)₈[Ce₂(SO₄)₈]·4H₂O nih.gov
Anion [Ce₂(SO₄)₈]⁸⁻ nih.gov
Ce(IV) Coordination No. 9 nih.gov
Coordination Geometry Distorted tricapped trigonal prism nih.gov
Coordinating Atoms Oxygen (from SO₄²⁻ groups) nih.gov
Ce-O Bond Range 2.325(2) - 2.478(2) Å nih.gov
Role of H₂O Crystallization waters involved in hydrogen bonding with cations and anions nih.gov

Advanced Redox Chemistry of Cerium Iv Ammonium Sulfate Dihydrate

Fundamental Principles of the Cerium(IV)/Cerium(III) Redox Couple in Solution

The core of cerium(IV)'s oxidative power lies in the reversible, one-electron reduction to the colorless cerous (Ce(III)) ion. wikipedia.org The standard redox potential (E°) of the Ce(IV)/Ce(III) couple is highly dependent on the acidic medium in which it is measured, a direct consequence of the complexation of the cerium ions. researchgate.net For instance, in 1 M perchloric acid, where complexation is minimal, the potential is approximately +1.7 V. researchgate.netwarwick.ac.uk However, in other acids, this value changes significantly due to ligand interaction:

Sulfuric Acid (H₂SO₄): +1.44 V researchgate.net

Nitric Acid (HNO₃): +1.61 V researchgate.net

Hydrochloric Acid (HCl): +1.28 V researchgate.net

This variation underscores the critical role that the electrolyte composition plays in modulating the thermodynamic driving force of the redox reaction. nih.govacs.org In sulfuric acid, the medium of interest for cerium(IV) ammonium (B1175870) sulfate (B86663), the potential is lower because sulfate and bisulfate ions form stable complexes with the highly charged Ce(IV) ion, more so than with the Ce(III) ion. researchgate.netresearchgate.net This selective stabilization of the oxidized state shifts the equilibrium of the redox reaction, making Ce(IV) a less powerful, but more selective, oxidizing agent compared to its state in perchloric acid. The formal redox potential in sulfuric acid media is also observed to decrease as the acid concentration increases, further reflecting the influence of sulfate complexation. researchgate.net

The behavior of the Ce(IV)/Ce(III) couple can be described by the Nernst equation, which relates the actual redox potential (E) to the standard potential (E°), temperature, and the concentrations of the oxidized and reduced species.

Nernst Equation for the Ce(IV)/Ce(III) Couple: E = E°' - (RT/nF) ln([Ce(III)]/[Ce(IV)])

Where:

E is the measured cell potential.

E°' is the formal potential of the couple in the specific medium.

R is the universal gas constant.

T is the absolute temperature.

n is the number of electrons transferred (in this case, 1).

F is the Faraday constant.

[Ce(III)] and [Ce(IV)] are the concentrations of the cerium species.

This relationship is fundamental to understanding and predicting the oxidative behavior of cerium(IV) ammonium sulfate in solution under various conditions.

Reaction Mechanisms of Cerium(IV) Ammonium Sulfate Dihydrate in Oxidative Processes

The oxidation of various substrates by cerium(IV) in aqueous sulfuric acid is not a simple electron transfer event. The reaction proceeds through a series of complex steps involving the coordination sphere of the cerium ion.

Recent investigations combining spectroscopic analysis and theoretical calculations have revealed significant structural differences between the hydrated Ce(III) and Ce(IV) ions in sulfuric acid. nih.govacs.org The Ce(III) ion exists predominantly as a nona-aqua complex, [CeIII(H₂O)₉]³⁺. nih.govacs.org In contrast, the Ce(IV) ion undergoes substantial ligand exchange with the sulfate and bisulfate ions present in the solution. nih.govacs.org This leads to a structural change within the first coordination shell, a hallmark of an inner-sphere mechanism. nih.govacs.org

Although the electron transfer itself may exhibit characteristics of an outer-sphere process, the prerequisite structural rearrangement—the exchange of water ligands for sulfate or bisulfate ligands—is a critical step. nih.govacs.org The oxidation mechanism often involves the formation of an intermediate complex between the cerium(IV) ion and the substrate, which then decomposes in a rate-determining intramolecular redox step. researchgate.net

The high charge density of the Ce(IV) ion makes it highly susceptible to hydrolysis and polymerization in aqueous solutions. The presence of sulfate and, particularly, bisulfate (HSO₄⁻) ions plays a crucial role in stabilizing the Ce(IV) state. researchgate.netresearchgate.net Through complexation, these anions effectively shield the positive charge of the cerium ion, preventing the formation of less reactive or insoluble ceric oxides and hydroxides. wikipedia.org

Extended X-ray absorption fine structure (EXAFS) spectroscopy combined with density functional theory (DFT) calculations suggest that the dominant Ce(IV) species in sulfuric acid is [CeIV(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org In this complex, three bisulfate ions have displaced water molecules in the inner coordination sphere of the cerium ion. nih.govacs.org This complexation is thermodynamically favorable and is a key factor in the lower redox potential observed in sulfuric acid compared to non-complexing acids like perchloric acid. researchgate.netnih.govacs.org The stability of these sulfato-complexes is essential for maintaining a high concentration of active Ce(IV) in solution for practical applications. researchgate.net

A proposed two-step mechanism for the reduction of Ce(IV) in sulfuric acid involves a chemical step (C) followed by an electron transfer step (E):

Chemical Step (Ligand Exchange): The stable bisulfate complex, [CeIV(H₂O)₆(HSO₄)₃]⁺, first exchanges its bisulfate ligands for water molecules to form the aqua complex [CeIV(H₂O)₉]⁴⁺. nih.govacs.org

Electron Transfer Step (Reduction): The [CeIV(H₂O)₉]⁴⁺ species then undergoes a rate-determining outer-sphere electron transfer to form [CeIII(H₂O)₉]³⁺. nih.govacs.org

This CE mechanism helps to explain the seemingly contradictory observations of an inner-sphere structural change between the stable forms of Ce(III) and Ce(IV), yet kinetic data that is independent of the electrode material, which is characteristic of an outer-sphere process. nih.govacs.org The electron transfer kinetics are markedly asymmetric, with reported transfer coefficients (α) significantly deviating from the ideal value of 0.5. nih.govacs.org For instance, on platinum, the cathodic transfer coefficient (for the reduction of Ce(IV)) has been measured to be as low as 0.23. nih.govacs.org This asymmetry is attributed to the multi-step nature of the reaction. nih.govacs.org

In certain acidic media, such as perchloric and nitric acids, Ce(IV) ions have a tendency to form dimeric species, often linked by oxo- or hydroxo-bridges. nih.govacs.org However, in sulfuric acid, the formation of such dimers is significantly suppressed. nih.govacs.org The strong complexation between Ce(IV) and sulfate/bisulfate anions effectively stabilizes the monomeric cerium ions, preventing the condensation reactions that lead to dimerization. nih.govacs.org This is a notable advantage of using cerium(IV) ammonium sulfate in sulfuric acid solutions, as the presence of dimers can complicate reaction kinetics and reduce the effective concentration of the active oxidizing species.

Electrochemical Characterization of the Cerium(IV)/Ce(III) System

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of the Ce(IV)/Ce(III) redox couple. srce.hrresearchgate.netresearchgate.net In sulfuric acid, CV studies using a platinum electrode show a quasi-reversible process for the Ce(IV)/Ce(III) couple. srce.hr The peak currents in the voltammograms typically show a linear relationship with the square root of the scan rate, indicating that the reaction is diffusion-controlled. srce.hr

From these electrochemical measurements, key kinetic and thermodynamic parameters can be determined.

Table 1: Selected Electrochemical Parameters for the Ce(IV)/Ce(III) Couple in Sulfuric Acid

Parameter Value Conditions / Electrode Source(s)
Formal Potential (E°') ~1.14 V vs. SCE H₂SO₄ medium, Pt electrode srce.hr
Standard Rate Constant (k⁰) 1.43 x 10⁻⁴ cm/s 298 K, H₂SO₄, Pt electrode nih.govacs.org
Cathodic Transfer Coefficient (α) 0.23 H₂SO₄, Pt electrode nih.govacs.org
Activation Energy (Ea) 48.3 ± 21 kJ/mol H₂SO₄, Pt electrode nih.govacs.org

| Diffusion Coefficient (D) of Ce(III) | 0.5 x 10⁻⁶ cm²/s | Methanesulfonic acid, Pt electrode | researchgate.net |

Note: Values can vary significantly with changes in acid concentration, temperature, and specific electrode surface conditions. The formal potential vs. SCE can be converted to vs. NHE by adding ~0.24 V.

These studies reveal that while thermodynamically favorable, the kinetics of the Ce(IV)/Ce(III) couple are relatively slow. researchgate.net The electrochemical reversibility and reaction rates are influenced by factors such as the concentration of sulfuric acid and the presence of other complexing agents. srce.hrxmu.edu.cn The asymmetry of the electron transfer, as indicated by the low transfer coefficient, is a key feature of the system's electrochemical profile in sulfate media. nih.govacs.orgacs.org

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
This compound (NH₄)₄Ce(SO₄)₄·2H₂O
Cerium(III) ion Ce³⁺
Cerium(IV) ion Ce⁴⁺
Ceric sulfate Ce(SO₄)₂
Cerous sulfate Ce₂(SO₄)₃
Perchloric acid HClO₄
Sulfuric acid H₂SO₄
Nitric acid HNO₃
Hydrochloric acid HCl
Bisulfate ion HSO₄⁻
Sulfate ion SO₄²⁻
Nona-aqua Cerium(III) [CeIII(H₂O)₉]³⁺
Hexa-aqua-tris(bisulfato) Cerium(IV) [CeIV(H₂O)₆(HSO₄)₃]⁺
Nona-aqua Cerium(IV) [CeIV(H₂O)₉]⁴⁺
Platinum Pt

Applications in Advanced Analytical Chemistry

Development and Validation of Cerimetric Titration Methods

Cerimetric titration, or cerimetry, leverages the strong oxidizing power of the Ce(IV) ion. Solutions of cerium(IV) are employed to quantify a wide array of oxidizable substances. The titration involves the reduction of Ce(IV) to Ce(III), with the endpoint being detected by a colorimetric indicator or potentiometrically.

Cerium(IV) ammonium (B1175870) sulfate (B86663) is a versatile oxidimetric titrant for the quantitative determination of numerous inorganic and organic analytes. In these methods, a measured excess of a standardized Ce(IV) solution is added to the analyte. The unreacted excess is then back-titrated with a standard reducing agent, such as ferrous ammonium sulfate, using an indicator like ferroin (B110374).

Research has demonstrated the successful application of this method for the analysis of various pharmaceuticals. For instance, the drug ethionamide (B1671405) has been quantified by treating it with an excess of cerium(IV) sulfate in a sulfuric acid medium. The remaining Ce(IV) is then back-titrated with ferrous ammonium sulfate. scharlab.com This reaction proceeds with a clear stoichiometry of 1:2 (ethionamide:Ce(IV)), allowing for accurate determination over a concentration range of 1.0–8.0 mg. scharlab.com Similarly, the antimalarial drug dihydroartemisinin (B1670584) has been determined using a redox reaction with cerium ammonium sulfate. merckmillipore.com The stoichiometry for this reaction was found to be 1:1, with a reaction time of approximately 15 minutes yielding optimal results. merckmillipore.com

Beyond pharmaceuticals, cerimetry is also applicable to the analysis of nonstoichiometric compounds, such as metal oxides. wikipedia.org The method can be adapted based on whether the analyte reduces or oxidizes an iron(II)/(III) system, with the resulting iron species being titrated with a Ce(IV) solution. wikipedia.org

Table 1: Examples of Cerimetric Titration Protocols

Analyte Method Stoichiometry (Analyte:Ce(IV)) Indicator Reference
Ethionamide Back-titration with Ferrous Ammonium Sulfate 1:2 Ferroin scharlab.com
Dihydroartemisinin Back-titration with Ferrous Ammonium Sulfate 1:1 Ferroin merckmillipore.com
Nonstoichiometric Oxides Direct or Indirect Titration Varies Ferroin wikipedia.org

In analytical chemistry, a primary standard is a substance of high purity, stability, and known composition that can be used to directly prepare a standard solution of an exact concentration. fiu.eduliv.ac.ukrochester.edu Key properties of a primary standard include being non-hygroscopic, having a high molecular weight to minimize weighing errors, and showing low reactivity with the atmosphere. washington.edusilicycle.com

Cerium(IV) ammonium sulfate dihydrate, despite its utility as a titrant, does not typically meet the stringent criteria to be classified as a primary standard. Commercially available grades of the compound often have purities around 94% to 99%, which is generally insufficient for a primary standard. merckmillipore.comthermofisher.comscbt.com Furthermore, solutions of cerium(IV) salts are prone to hydrolysis and must be prepared in acidic solutions to maintain stability. wikipedia.org

Consequently, solutions of cerium(IV) ammonium sulfate are considered secondary standards. They must be standardized against a recognized primary standard before use in quantitative analysis. scharlab.com Common primary standards used for the standardization of Ce(IV) solutions include arsenic trioxide, sodium oxalate, and high-purity ferrous ammonium sulfate. scharlab.com The process of standardization ensures the accuracy of subsequent titrimetric analyses. researchgate.net

Table 2: Comparison of this compound with Primary Standard Criteria

Property of an Ideal Primary Standard Assessment for this compound Reference
High Purity (>99.9%) Commercial grades are typically ~94-99% pure. merckmillipore.comthermofisher.comscbt.com
High Stability Solutions are stable but require acid to prevent hydrolysis. wikipedia.org
Low Hygroscopicity The dihydrate form contains water; not ideal. scbt.com
High Molecular Weight Has a high molecular weight (632.55 g/mol). merckmillipore.com
Direct Preparation of Standard Solution No, solutions must be standardized against a primary standard. scharlab.com

Spectroscopic Detection and Quantification Techniques Utilizing this compound

The strong oxidizing nature of Ce(IV) is also harnessed in various spectroscopic techniques, where it can induce or enhance signals for detection and quantification, such as in chemiluminescence and chromatography.

Chemiluminescence (CL) is the emission of light from a chemical reaction. Cerium(IV) can act as a potent oxidizing agent to initiate or enhance chemiluminescent reactions, forming the basis for highly sensitive analytical methods.

One notable system involves luminol, a compound that produces a characteristic blue glow upon oxidation in the presence of a catalyst. wikipedia.orgnih.gov The mechanism involves the oxidation of luminol, often by hydrogen peroxide, which is catalyzed by species like metal ions. wikipedia.org The powerful oxidizing capability of Ce(IV) allows it to effectively catalyze such reactions, enhancing the light emission for the sensitive detection of various analytes.

More recently, the phosphatase-like activity of Ce(IV) ions has been exploited in novel chemiluminescence systems. researchgate.net For example, Ce(IV) can catalyze the hydrolysis of the substrate CDP-Star, leading to strong CL emission. This phenomenon has been used to develop a sensitive detection method for Ce(IV) ions themselves, with a detection limit as low as 460 nM. researchgate.net This system can also be adapted for the analysis of other substances. For instance, the presence of a reducing agent like ascorbic acid will quench the CL signal by reducing Ce(IV) to the inactive Ce(III), allowing for indirect quantification of the antioxidant. researchgate.net

Table 3: Cerium(IV)-Based Chemiluminescence Systems

CL System Role of Cerium(IV) Analyte(s) Reference
Luminol/H₂O₂ Catalyst/Oxidant Various (e.g., in forensic blood detection) wikipedia.orgnih.gov
CDP-Star Catalyst (phosphatase-like activity) Ce(IV) ions, Ascorbic Acid, ClO⁻ researchgate.net

Thin-layer chromatography (TLC) is a crucial technique for separating mixtures of compounds. After separation on the TLC plate, colorless compounds must be visualized. Cerium(IV) ammonium sulfate is a key component in several effective universal visualizing agents or "stains."

The visualization process typically involves spraying the developed TLC plate with a solution containing the cerium salt and then heating it. The Ce(IV) acts as a strong oxidizing agent, reacting with the separated organic compounds to produce colored or dark spots against a light background. This method is general and effective for a wide range of compound classes. liv.ac.ukwashington.edu

A widely used TLC stain is the Ceric Ammonium Molybdate (B1676688) (CAM) stain. This reagent is a highly sensitive, multipurpose stain prepared by dissolving ceric ammonium sulfate and ammonium molybdate in sulfuric acid. rochester.edustanford.edunih.gov It is particularly effective for visualizing compounds with hydroxyl groups, as well as lipids, steroids, and many other organic molecules. rochester.edunih.gov Another common formulation is a solution of cerium(IV) sulfate in aqueous sulfuric acid, which is particularly useful for detecting alkaloids. washington.edu These staining methods are valued for their ability to detect trace amounts of substances, making them essential tools in synthetic chemistry and trace analysis. nih.gov

Table 4: Cerium(IV)-Based TLC Staining Reagents

Stain Name Typical Composition Primary Applications Reference
Ceric Sulfate Stain Cerium(IV) sulfate in aqueous sulfuric acid. General purpose, particularly effective for alkaloids. liv.ac.ukwashington.edu
Ceric Ammonium Molybdate (CAM) Ceric ammonium sulfate and ammonium molybdate in aqueous sulfuric acid. Highly sensitive, general purpose (e.g., alcohols, phenols, lipids). rochester.edustanford.edunih.gov
Ceric Ammonium Sulfate (CAS) Cerium(IV) ammonium sulfate in 50% phosphoric acid. Specifically developed for vinca (B1221190) alkaloids. liv.ac.uk

Catalytic and Materials Science Applications of Cerium Iv Ammonium Sulfate Dihydrate

Catalytic Oxidation Reactions in Synthetic Organic Chemistry

As a strong one-electron oxidant, cerium(IV) ammonium (B1175870) sulfate (B86663) is utilized in a variety of organic transformations. wikipedia.orgnih.gov Its application is particularly notable in reactions where a potent but selective oxidizing agent is required. It often serves as a stoichiometric oxidant or as a co-catalyst in aerobic oxidation systems. organic-chemistry.org

Cerium(IV) compounds are well-established reagents for the oxidation of alcohols to their corresponding aldehydes and ketones. orientjchem.orgacs.org This transformation is a fundamental process in organic synthesis. The use of cerium(IV) salts, including cerium(IV) ammonium sulfate, offers an effective method for this conversion. nih.govorientjchem.org The reaction mechanism generally involves the formation of a Ce(IV)-alcohol complex, which then disproportionates to yield the carbonyl compound, a proton, and a reduced cerous ion (Ce(III)). orientjchem.org

Research has shown that catalytic systems can be developed to improve efficiency and environmental friendliness. For instance, a combination of a catalytic amount of ceric ammonium nitrate (B79036) (a related Ce(IV) salt) and TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) can facilitate the aerobic oxidation of benzylic and allylic alcohols. organic-chemistry.org In this system, molecular oxygen acts as the terminal oxidant, regenerating the active Ce(IV) and TEMPO species, leading to high yields of the desired carbonyl compounds with short reaction times. organic-chemistry.org The oxidation of various alcohols using Ce(IV)-based systems demonstrates broad applicability, though steric hindrance can sometimes impede the reaction rate. organic-chemistry.org

Table 1: Examples of Alcohol Oxidation using Cerium(IV)-based Catalytic Systems An interactive table representing typical results for this class of reaction.

Substrate Alcohol Catalyst System Product Yield (%) Reference
Benzyl alcohol TEMPO / Ceric Ammonium Nitrate (CAN) Benzaldehyde >90% organic-chemistry.org
1-Phenylethanol TEMPO / Ceric Ammonium Nitrate (CAN) Acetophenone >90% organic-chemistry.org
Cinnamyl alcohol TEMPO / Ceric Ammonium Nitrate (CAN) Cinnamaldehyde >80% organic-chemistry.org
n-Propanol Cerium(IV) in Nitric Acid Propanal N/A orientjchem.org
2-Methoxyethanol Cerium(IV) in Nitric Acid 2-Methoxyacetaldehyde N/A orientjchem.org

The strong oxidizing power of the Ce(IV) ion also enables it to facilitate the cleavage of carbon-carbon and carbon-oxygen bonds. Oxidative cleavage of C-C double bonds is a critical reaction for determining the structure of unknown alkenes or for synthesizing smaller carbonyl compounds from larger olefinic precursors. libretexts.org While ozonolysis is a classic method for this transformation, other strong oxidants can achieve a similar outcome. libretexts.org The high oxidation potential of cerium(IV) ammonium sulfate makes it a candidate for such reactions, typically proceeding through the formation of intermediate diols which are then cleaved.

Similarly, the cleavage of ethers is an important transformation. Mechanistic studies on ether cleavage often point to a process involving hydrogen abstraction to form a hemiacetal intermediate, which subsequently hydrolyzes to yield an aldehyde and an alcohol. nih.gov Cerium(IV) ammonium nitrate has been shown to be a highly effective reagent for the cyclization of tertiary 1,4- and 1,5-diols to form tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, a process that involves the reactivity of alcohol functionalities but highlights the interaction of Ce(IV) with oxygen-containing compounds. organic-chemistry.org

Precursor for Advanced Cerium Oxide Nanomaterials

Cerium(IV) ammonium sulfate dihydrate is a key starting material for the synthesis of cerium oxide (CeO₂, also known as ceria) nanomaterials. researchgate.netresearchgate.net These nanomaterials are of significant interest due to their unique catalytic and functional properties, which are heavily influenced by their size, morphology, and surface chemistry. nih.govresearchgate.net

Several chemical methods have been developed to produce ceria nanoparticles from cerium(IV) ammonium sulfate. The precipitation method is a common, simple, and cost-effective approach. researchgate.netcore.ac.uk In a typical procedure, an aqueous solution of cerium(IV) ammonium sulfate is prepared, and a precipitating agent, such as ammonia (B1221849) water or oxalic acid, is added dropwise under vigorous stirring. researchgate.netcore.ac.uk This results in the formation of a precursor precipitate, which is then washed, dried, and calcined at elevated temperatures to yield the final cerium oxide nanoparticles. researchgate.netcore.ac.uk Other methods like the hydrothermal method can also be employed, which involves reacting the precursor solution in a sealed vessel at high temperature and pressure to produce crystalline nanoparticles with specific morphologies. nih.gov

The ability to control the physical characteristics of ceria nanoparticles is crucial for tailoring their properties for specific applications. When using cerium(IV) ammonium sulfate as a precursor, several synthesis parameters can be adjusted to control particle size and morphology. nih.govcore.ac.uk

Precipitating Agent : The choice of precipitant has a strong influence on the shape of the resulting CeO₂ nanoparticles. researchgate.netcore.ac.uk

Calcination Temperature : Increasing the calcination temperature generally leads to an increase in the average particle and crystallite size. core.ac.uk While higher temperatures can improve crystallinity, they may also reduce the specific surface area of the powder. elsevierpure.com

Concentration and pH : The concentration of the cerium precursor solution and the pH of the reaction medium can be varied to manipulate the final morphology of the nanostructures, leading to the formation of nanocubes, nanorods, or nano-octahedrals. nih.gov

Solvents and Surfactants : Treating the precursor suspension in different solvents with varying boiling points (e.g., water, DMSO) can influence the final nanoparticle size. researchgate.net The use of surfactants or capping agents can help control the nucleation process and prevent particle agglomeration. nih.gov

Table 2: Influence of Synthesis Parameters on Ceria Nanoparticle Characteristics An interactive table summarizing the effects of different synthesis conditions.

Precursor Method Parameter Varied Effect on Nanoparticle Reference
Cerium Sulfate Precipitation Precipitant (Ammonia water vs. Oxalic acid) Strongly influences particle shape researchgate.netcore.ac.uk
Cerium Sulfate Precipitation Calcination Temperature Increasing temperature increases particle size core.ac.uk
Cerium Nitrate Reflux [Precipitant]/[Cerium] Ratio Controls particle size and shape elsevierpure.com
Cerium Sulfate Solvent Treatment Solvent Boiling Point Increasing boiling point increases particle size researchgate.net

Cerium oxide nanomaterials synthesized from precursors like cerium(IV) ammonium sulfate exhibit remarkable catalytic properties, primarily due to the reversible switching of cerium's oxidation state between Ce⁴⁺ and Ce³⁺. nih.govnih.gov This redox couple facilitates the formation of oxygen vacancies on the nanoparticle surface, which act as active sites for catalytic reactions. researchgate.netnih.gov

These materials demonstrate high oxygen storage capacity and enhanced reducibility, making them effective catalysts in a range of applications. researchgate.net They are used as catalysts for CO oxidation, NO reduction, and soot oxidation. researchgate.net Furthermore, ceria nanoparticles can act as dehydrogenation catalysts, for example, in the conversion of isopropanol (B130326) to acetone. epa.gov The catalytic activity is often size-dependent, with smaller nanoparticles promoting higher reducibility and oxygen mobility through the crystal lattice. nih.gov This ability to readily donate and accept oxygen atoms makes ceria a powerful component in heterogeneous catalysis and a material of great interest for environmental and biomedical applications. researchgate.netrsc.org

Role in Surface Chemistry and Chemical Etching Processes

This compound, an orange-colored inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O, serves as a potent oxidizing agent in various chemical processes. wikipedia.org Its high reduction potential of approximately +1.44V makes it particularly effective in applications requiring strong oxidation, such as the surface treatment and etching of metallic materials. wikipedia.org

In the realm of semiconductor fabrication and microelectromechanical systems (MEMS), the precise removal of metallic layers is a critical step. This compound is a key component in etchant solutions used for the wet etching of specific metallic catalysts and electrodes, most notably ruthenium (Ru) and cobalt (Co). elsevierpure.comgoogle.com

The etching process is fundamentally an oxidation-reduction reaction. For ruthenium, which is increasingly considered for next-generation interconnects and DRAM capacitors, etchants containing cerium(IV) ions are highly effective. elsevierpure.comatlas.jp The Ce⁴⁺ ion oxidizes metallic ruthenium (Ru) to form ruthenium tetroxide (RuO₄), a volatile or soluble species that can be easily removed from the substrate surface. google.comlinx-consulting.com This process allows for the controlled removal of ruthenium films, which is essential for preventing cross-contamination and ensuring device reliability. atlas.jp While highly effective, etchants based on cerium compounds like ceric ammonium nitrate (a related salt) are sometimes avoided in advanced semiconductor processing due to the risk of metal contamination on the silicon wafer. google.comlinx-consulting.com The etching solution often includes an acid, such as nitric acid or sulfuric acid, which helps to stabilize the Ce(IV) ions in the solution and dissolve oxidized byproducts. atlas.jpresearchgate.net

Metal CatalystEtchant ComponentRole of Cerium(IV)Industry Application
Ruthenium (Ru) Cerium(IV) Ammonium Nitrate/SulfateOxidizes Ru to soluble/volatile RuO₄Semiconductor manufacturing (DRAM capacitors, interconnects) elsevierpure.comatlas.jp
Cobalt (Co) Cerium(IV) based etchantsOxidizes and dissolves the metal catalystPost-synthesis purification of carbon nanotubes
Chromium (Cr) Ceric Ammonium Nitrate / Perchloric AcidOxidizes Cr to Cr(III)Photomask production mdpi.com

This table provides an overview of metals etched using cerium(IV)-based solutions and their industrial relevance.

Cerium(IV) ammonium sulfate plays a multifaceted role in the field of carbon nanotubes (CNTs), primarily in post-synthesis processing rather than direct synthesis. One of its key applications is the purification of CNTs by selectively etching away the metallic catalysts (such as cobalt) that are required for their growth via methods like chemical vapor deposition (CVD). nih.gov After the CNTs are formed, the residual metal catalyst particles can be detrimental to their desired electronic and mechanical properties. A wet-etching process using a cerium(IV)-based solution can effectively dissolve and remove these metallic impurities.

Furthermore, cerium(IV) salts, including cerium(IV) ammonium sulfate, are used as effective p-type dopants for both CNTs and graphene. patentcut.com Doping is achieved by immersing the carbon material in a dilute aqueous solution of the cerium salt. The strong oxidizing nature of the Ce(IV) ion facilitates a one-electron transfer from the electron-rich carbon lattice, which reduces the electrical resistivity of the material. patentcut.com This enhancement of electrical properties is crucial for applications in transparent conductive films, sensors, and advanced electronic devices.

Application AreaRole of Cerium(IV) Ammonium SulfateOutcome
CNT Purification Etching AgentRemoves residual metallic catalysts (e.g., Co) after synthesis.
CNT Doping Doping Agent (Oxidant)Reduces electrical resistivity by creating positive charge carriers (holes). patentcut.com
Nanocomposite Formation PrecursorUsed to synthesize cerium oxide (ceria) nanoparticles supported on CNTs. researchgate.net

This table summarizes the roles of Cerium(IV) ammonium sulfate in the context of carbon nanotube technology.

Emerging Catalytic and Industrial Applications

The strong oxidizing power of this compound extends to its use as an initiator and a mediator in various industrial and environmental processes.

Cerium(IV) ions are effective initiators for radical polymerization, a process used to create a wide variety of polymers. The initiation mechanism involves a single-electron transfer from a suitable monomer or other molecule to the Ce(IV) ion, which is reduced to Ce(III). This transfer generates a radical species that then propagates the polymerization chain reaction.

For instance, cerium(IV) ammonium sulfate can be used to initiate the radical polymerization of hydrogels, such as those made from pectin-poly(ethylene glycol) methacrylate (B99206) (PEGMA). sigmaaldrich.com In other systems, the related salt ceric ammonium nitrate (CAN) has been shown to initiate polymerization by oxidizing N-H bonds in molecules like acrylamide (B121943) to produce nitrogen-centered radicals, which then start the polymerization process. google.com This method is a cornerstone of chain-growth polymerization and is applicable to a range of vinyl monomers, which are characterized by their carbon-carbon double bonds. nih.gov

The application of cerium(IV) compounds in environmental remediation is an area of growing interest, particularly for advanced oxidation processes (AOPs) aimed at treating contaminated water. The high redox potential of the Ce(IV)/Ce(III) couple enables the oxidation of persistent organic pollutants that are resistant to conventional treatment methods.

Research has demonstrated that cerium(IV) ammonium nitrate (CAN) can drive the catalytic oxidation of water to evolve oxygen, a fundamental reaction in water splitting and a model for the degradation of pollutants. rsc.org In these systems, Ce(IV) acts as the primary oxidant, often in conjunction with a catalyst such as an iridium complex, to break down complex molecules. rsc.org While effective, the use of cerium salts in wastewater treatment must be carefully managed, as the compound itself is classified as very toxic to aquatic life with long-lasting effects, necessitating its removal or containment after the treatment process. synthetikaeu.com

Theoretical and Computational Investigations of Cerium Iv Ammonium Sulfate Dihydrate Systems

Density Functional Theory (DFT) Studies of Cerium(IV) Coordination and Speciation

Density Functional Theory (DFT) has been instrumental in determining the stable coordination geometries and speciation of the cerium(IV) ion in sulfate-containing aqueous solutions. These studies are crucial for understanding the fundamental structure of the active species derived from cerium(IV) ammonium (B1175870) sulfate (B86663) dihydrate in solution.

Research has shown that in a sulfuric acid environment, the Ce(IV) ion is not a simple hydrated ion but forms distinct complexes with sulfate and bisulfate ligands. nih.govacs.org DFT calculations have been employed to determine the energetically most favorable of these species. Through comparative energy calculations of various potential structures, it has been established that the dominant Ce(IV) species is [CeIV(H2O)6(HSO4)3]+. nih.govacs.org This finding is supported by the good agreement between the DFT-predicted ligand-exchange free energy for this complex and the experimentally observed shift in the redox potential of the Ce3+/Ce4+ couple in sulfuric acid. nih.govacs.org

DFT calculations have also been used to compare the favorability of coordination with sulfate (SO42-) versus bisulfate (HSO4-) ligands. While a species complexed with one sulfate, [CeIV(H2O)8SO4]2+, was found to be energetically favorable, the [CeIV(H2O)6(HSO4)3]+ species is considered the most favorable bisulfate-complexed species. nih.govacs.org Considering the high concentration of HSO4- in sulfuric acid solutions, the tris-bisulfato complex is the predominant form of Ce(IV). nih.govacs.org

These theoretical findings are corroborated by experimental techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. The coordination numbers (CN) derived from experimental data, which indicate approximately nine oxygen atoms and three sulfur atoms for each cerium atom, align well with the structure of the DFT-predicted [CeIV(H2O)6(HSO4)3]+ complex. nih.govacs.org

Table 1: DFT-Predicted Energetically Favorable Cerium(IV) Species in Sulfuric Acid

SpeciesPredicted Energetic Favorability
[CeIV(H2O)6(HSO4)3]+Most favorable bisulfate-complexed species
[CeIV(H2O)8SO4]2+Most favorable of the mono- and di-sulfate/bisulfate complexes

Table 2: Comparison of Experimental and DFT-Derived Coordination Parameters for Ce(IV) in Sulfuric Acid

ParameterExperimental (EXAFS)DFT
Ce4+–O Coordination Number8.6 ± 0.5Consistent with [CeIV(H2O)6(HSO4)3]+
Ce4+–S Coordination Number3.0 ± 0.7Consistent with [CeIV(H2O)6(HSO4)3]+
Ce4+–O distance2.382 ± 0.006 Å-
Ce4+–S distance3.671 ± 0.016 Å-

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Ligand Dynamics

While comprehensive MD simulation studies specifically on cerium(IV) ammonium sulfate dihydrate are not extensively reported, Car–Parrinello molecular dynamics (CPMD) have been utilized to generate structures of cerium(IV) complexes in solution. nih.gov These generated structures are then used as inputs for simulating spectroscopic data, such as MD-EXAFS spectra. nih.govacs.org This approach allows for a direct comparison between theoretical models and experimental observations, helping to validate the predicted coordination environments. nih.govacs.org

For instance, MD-EXAFS spectra have been simulated for species like [CeIV(H2O)8(SO4)]2+ to understand the scattering pathways that would arise from sulfate complexation in the first coordination shell of Ce(IV). nih.govacs.org These simulated spectra can be compared with experimental EXAFS data to confirm the presence of sulfate or bisulfate ligands in the coordination sphere. nih.govacs.org

General MD simulations on related systems, such as aqueous solutions of ammonium and sulfate ions, have also provided insights into the behavior of these constituent ions in water. These studies reveal details about the hydration shells of the ions and the influence of the ions on the structure and dynamics of the surrounding water molecules.

Computational Elucidation of Electron Transfer Pathways and Reaction Energetics

Computational methods are pivotal in elucidating the mechanisms of electron transfer reactions involving the Ce(IV)/Ce(III) redox couple, which is central to the chemical reactivity of this compound.

Theoretical studies have proposed a two-step mechanism for the electron transfer process in sulfuric acid, which involves both a chemical step (ligand exchange) and an electron transfer step (a CE mechanism). nih.gov In this proposed mechanism, the dominant Ce(IV) species, [CeIV(H2O)6(HSO4)3]+, first undergoes a ligand exchange, where the bisulfate anions are replaced by water molecules. This is followed by a rate-determining outer-sphere electron transfer step that adheres to Marcus Theory. nih.gov

DFT calculations have been used to estimate the energetics of these processes. The reorganization energy for the water-coordinated Ce3+/Ce4+ charge transfer has been calculated to be approximately 87.2 kJ/mol. acs.org This value is in reasonable agreement with experimentally determined reorganization energies. acs.org

Furthermore, DFT has been used to calculate the free energy of ligand exchange. The calculated ligand-exchange free energy for the formation of [CeIV(H2O)6(HSO4)3]+ aligns with the observed shift in the redox potential when moving from a non-complexing acid to sulfuric acid, providing further support for the proposed speciation and mechanism. nih.govacs.org An activation energy for the Ce3+/Ce4+ redox reaction on a platinum electrode in sulfuric acid has been experimentally determined and is in general agreement with values calculated from cerium redox standard rate constants. nih.govacs.org

Table 3: Computationally and Experimentally Determined Energetic Parameters for the Ce(IV)/Ce(III) Redox Couple in Sulfuric Acid

ParameterValueMethod
DFT-calculated reorganization energy (water-coordinated)87.2 kJ/molDFT acs.org
DFT-predicted ligand-exchange free energy for [CeIV(H2O)6(HSO4)3]+-28.9 kJ/molDFT nih.govacs.org
Activation energy on Pt48.3 ± 21 kJ/molExperimental nih.govacs.org

These computational investigations, in synergy with experimental data, provide a detailed and coherent picture of the structure, solution behavior, and reactivity of cerium(IV) in a sulfate medium, which is directly relevant to the properties of this compound.

Advanced Spectroscopic and Characterization Techniques Applied to Cerium Iv Ammonium Sulfate Dihydrate

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Structure Determination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, element-specific technique that provides detailed information about the local atomic structure around a specific absorbing atom. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the types of neighboring atoms, their distances from the central atom, and their coordination numbers.

For cerium compounds, both the K-edge (at approximately 40.443 keV) and the L₃-edge (at approximately 5.723 keV) can be utilized for EXAFS analysis. While the L₃-edge is more accessible experimentally, the high energy of the K-edge provides data over a wider wavevector (k) range, which can yield more accurate structural information. nih.gov

A crystallographic study of a closely related compound, formulated as (NH₄)₈[Ce₂(SO₄)₈]·4H₂O, provides foundational data for understanding the local environment of cerium in the solid state. nih.gov In this structure, the Ce(IV) atom is nine-coordinated by oxygen atoms that are all part of the sulfate (B86663) groups. The coordination polyhedron is described as a distorted tricapped trigonal prism. The bond distances between the central cerium atom and the coordinating oxygen atoms (Ce-O) were found to range from 2.325 Å to 2.478 Å. nih.gov

Based on the crystallographic data of the solid, a theoretical EXAFS spectrum can be predicted. The primary contributions to the EXAFS signal would arise from the backscattering of photoelectrons off the nine oxygen atoms in the first coordination shell and the subsequent sulfur atoms of the coordinating sulfate groups.

Table 1: Crystallographic Data for the Coordination Environment of Ce(IV) in (NH₄)₈[Ce₂(SO₄)₈]·4H₂O nih.gov

ParameterValue
Central AtomCe(IV)
Coordination Number9
Coordinating AtomsOxygen (from SO₄²⁻ groups)
Coordination GeometryDistorted Tricapped Trigonal Prism
Ce-O Bond Distance Range2.325 Å - 2.478 Å

Molecular Dynamics (MD) simulations are a computational tool used to model the atomic-level behavior of systems over time. When combined with spectroscopic data, MD can provide a dynamic picture of the coordination environment and help in the interpretation of experimental spectra.

For Ce(IV) in sulfuric acid, MD-EXAFS simulations have been instrumental in interpreting the experimental EXAFS data. nih.gov By simulating the EXAFS spectra of various possible cerium-sulfate complexes, researchers could confirm that the spectral features observed experimentally were indeed due to the presence of sulfate ligands in the first coordination shell of the cerium ion. nih.gov These simulations can model different coordination geometries and the distribution of bond lengths, providing a powerful complement to the static picture offered by crystallography.

While no specific MD simulations for the solid-state cerium(IV) ammonium (B1175870) sulfate dihydrate have been reported, such a study would be valuable. It could provide insights into the vibrational modes of the coordination polyhedron, the dynamics of the water molecules of hydration, and the interactions between the complex cerium sulfate anion and the ammonium cations.

Other Advanced Spectroscopic Methodologies for Elucidating Cerium(IV) Chemical States

Beyond EXAFS, other spectroscopic techniques provide complementary information regarding the electronic structure and chemical state of cerium in the compound.

X-ray Absorption Near-Edge Structure (XANES) : The XANES region of the absorption spectrum, which is closer to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The Ce L₃-edge XANES spectrum is particularly useful for distinguishing between Ce(III) and Ce(IV). Ce(IV) compounds typically exhibit a characteristic double-peaked feature, whereas Ce(III) compounds show a single, intense peak. researchgate.net Analysis of the XANES spectrum of cerium(IV) ammonium sulfate dihydrate would confirm the +4 oxidation state of cerium.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is a technique that detects species with unpaired electrons. Since Ce(IV) has a 4f⁰ electronic configuration, it is diamagnetic and therefore EPR silent. However, EPR can be a sensitive tool for detecting the presence of any Ce(III) (4f¹) impurities within a this compound sample. researchgate.net The presence of a Ce(III) signal could indicate sample degradation or incomplete oxidation during synthesis.

Raman Spectroscopy : Raman spectroscopy probes the vibrational modes of a molecule. A study on solid this compound revealed that the compound exhibits very intense phosphorescence, which can overwhelm the Raman signal. This luminescence is attributed to f-orbital electron transitions within the cerium ion. Specialized techniques, such as sequentially shifted excitation Raman spectroscopy, can be employed to suppress this fluorescence background and obtain the underlying vibrational spectrum, which would provide information on the sulfate and ammonium ion vibrations within the crystal lattice.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Advanced Material Fabrication Strategies

The future development of cerium(IV)-based materials hinges on creating innovative and efficient synthetic pathways. Current research is moving beyond traditional methods to explore greener, more controlled, and scalable processes.

One promising direction is the development of high-purity synthesis methods. A novel approach has been demonstrated for producing high-purity (greater than 99.99%) cerium ammonium (B1175870) sulfate (B86663) from cerium carbonate, sulfuric acid, ammonia (B1221849) water, and hydrogen peroxide. google.com This method is noted for its simple, green, and cyclical process, yielding a product with excellent solubility and a high concentration of the active Ce⁴⁺ species. google.com

Furthermore, there is a significant trend towards using cerium(IV) precursors to fabricate advanced materials. Mechanochemical or near solvent-free synthetic routes are being developed for creating cerium-based metal-organic frameworks (MOFs), such as Ce-UiO-66. nih.gov In one such method, cerium ammonium nitrate (B79036) is ground with a carboxylic linker and a small amount of acetic acid before heating, representing an energy-efficient and low-waste approach to MOF synthesis. nih.gov Microwave-assisted synthesis is another advanced strategy being used to create Ce(IV)-based MOFs, which helps in avoiding the formation of previously dominant byproducts and allows for greater structural diversity. rsc.org

Cerium(IV) ammonium sulfate dihydrate also serves as a critical component in the fabrication of various nanomaterials. It is used in the solution combustion method to create cerium oxide (CeO₂) nanoparticles, which are highly porous and have a large surface area. nih.gov Additionally, it is employed as an initiator for the radical polymerization of supramolecular hydrogels and for preparing cerium-dispersed carbon (CeDC) sorbents used in water purification. sigmaaldrich.com Its utility extends to the fabrication of nanoelectronics, where it is used to wet-etch cobalt catalysts in the synthesis of carbon nanotubes. chemville.eufishersci.co.uk

Fabrication StrategyPrecursor(s)Resulting Material/ApplicationKey Finding/AdvantageSource(s)
High-Purity Synthesis Cerium carbonate, H₂SO₄, NH₃·H₂O, H₂O₂High-purity Cerium(IV) ammonium sulfateSimple, green process; product purity >99.99% google.com
Solvent-Free MOF Synthesis Cerium ammonium nitrate, Carboxylic linkersCe-UiO-66 Metal-Organic FrameworkEnergetically efficient, reduced solvent waste nih.gov
Microwave-Assisted Synthesis Cerium(IV) source, Dicarboxylate linkersCe-MIL-140 Metal-Organic FrameworkRapid synthesis, new structural possibilities rsc.org
Solution Combustion Ceric ammonium nitrate, EDTAPorous CeO₂ nanoparticlesCreates nanoparticles with high surface area for catalysis nih.gov
Polymerization Initiator Cerium(IV) ammonium sulfateSupramolecular hydrogelsInitiates radical polymerization sigmaaldrich.com
Nanotube Synthesis Cerium(IV) ammonium sulfateCarbon nanotubesUsed to wet-etch cobalt catalysts chemville.eufishersci.co.uk

Expansion of Catalytic Applications and Deeper Mechanistic Understanding

The catalytic activity of cerium(IV) compounds is rooted in the reversible Ce(IV)/Ce(III) redox couple, a feature that researchers are keen to exploit further. nih.gov Cerium(IV) ammonium sulfate is already recognized as a mild and selective oxidizing agent for various organic transformations, including the oxidation of alcohols. synthetikaeu.com Future work aims to broaden these applications and achieve a more profound understanding of the underlying reaction mechanisms.

A significant area of research involves the use of cerium(IV) precursors to synthesize cerium oxide (CeO₂) nanoparticles, which are effective catalysts. nih.govmdpi.com The catalytic properties of these nanoparticles are linked to the presence of both Ce³⁺ and Ce⁴⁺ states on their surface, along with oxygen vacancies that facilitate redox reactions. mdpi.com

To expand catalytic applications, a deep mechanistic understanding is crucial. Detailed spectroscopic and computational studies on various Ce(IV) complexes are providing unprecedented insights into their electronic structure and reactivity. acs.orgrsc.org Research has shown that both the 4f and 5d orbitals of cerium contribute to its bonding with ligands. acs.orgnih.gov The intense coloration of many Ce(IV) complexes has been attributed to low-energy ligand-to-metal charge transfer (LMCT) transitions, where electrons move from ligand orbitals to the cerium 4f orbitals. rsc.orgescholarship.org Understanding these electronic properties is key to designing more efficient catalysts. For instance, modifying the ligands attached to the cerium center can tune its redox potential and stabilize the Ce(IV) oxidation state, thereby controlling its catalytic activity. rsc.orgescholarship.org

The photocatalytic potential of cerium-based materials is also a major focus. Cerium-containing MOFs have been successfully used as heterogeneous catalysts for the photo-oxidation of benzylic alcohols to aldehydes under near-UV light, demonstrating a promising avenue for green chemistry applications. nih.gov

Integration of this compound in Emerging Technologies

The unique properties of this compound and its derivatives make them suitable for a range of emerging technologies, from environmental remediation to advanced electronics.

In environmental technology, materials derived from this compound show significant promise. For example, cerium-dispersed carbon sorbents, created from starch impregnated with cerium ammonium sulfate, are effective for removing excess fluoride (B91410) from drinking water. sigmaaldrich.com Furthermore, CeO₂ nanoparticles synthesized from cerium(IV) precursors exhibit photocatalytic activity that can be used to degrade organic pollutants and antibacterial properties for water treatment. nih.gov The compound is also used in catalysts for petroleum processing and environmental protection. attelements.com

In the realm of electronics and materials science, Cerium(IV) ammonium sulfate is used as an etching agent for fabricating integrated circuits. chemville.eufishersci.co.ukattelements.com Its role in the synthesis of carbon nanotubes highlights its importance in the development of next-generation materials. chemville.eufishersci.co.uk Moreover, its application in creating special glasses and ceramics continues to be an area of interest. attelements.com

The development of advanced functional materials represents another key technological frontier. The ability to initiate the formation of supramolecular hydrogels opens up possibilities in areas like soft robotics and biomedical engineering. sigmaaldrich.com The integration of cerium into MOFs is also creating materials with potential applications in gas storage, chemical sensing, and targeted catalysis. nih.govrsc.org

Predictive Modeling and Experimental Validation of Complex Cerium(IV) Systems

The complexity of cerium's electronic structure presents both a challenge and an opportunity. To accelerate the discovery and optimization of new cerium-based materials, researchers are increasingly turning to predictive modeling and computational chemistry.

A powerful approach combines experimental validation with computational analysis. acs.org Studies on complex Ce(IV) systems frequently use techniques like X-ray crystallography and various spectroscopic methods to determine their physical structures and properties. nih.govacs.org These experimental results are then rationalized and explained using computational methods like Density Functional Theory (DFT). acs.orgnih.gov This synergy has been instrumental in understanding the nature of chemical bonds in Ce(IV) complexes, such as the contribution of cerium's 4f and 5d orbitals, and in explaining their optical properties, like the origins of their intense colors. acs.orgrsc.orgescholarship.org

Q & A

Q. What are the standard methods for synthesizing cerium(IV) ammonium sulfate dihydrate, and how does its purity impact experimental outcomes?

this compound is typically synthesized by reacting cerium(IV) oxide with concentrated sulfuric acid, followed by precipitation with ammonium sulfate . The purity (≥94% ACS grade) is critical for reproducibility in redox titrations, as impurities like Ce(III) or residual sulfate can alter reaction kinetics and endpoint detection . For high-purity applications (e.g., semiconductor etching), recrystallization in dilute sulfuric acid is recommended to minimize contaminants .

Q. How should researchers prepare and standardize cerium(IV) ammonium sulfate solutions for redox titrations?

To prepare 0.1 mol/L solutions: dissolve 63.26 g of the dihydrate salt in 1 L of 0.5 M sulfuric acid to stabilize Ce(IV) and prevent hydrolysis . Standardize using sodium oxalate (Na₂C₂O₄) as a primary standard under heated acidic conditions, with ferroin as an indicator. The reaction follows:

2Ce4++C2O422Ce3++2CO22 \text{Ce}^{4+} + \text{C}_2\text{O}_4^{2-} \rightarrow 2 \text{Ce}^{3+} + 2 \text{CO}_2

Ensure solutions are protected from light to avoid photochemical reduction .

Q. What are the primary applications of this compound in analytical chemistry?

This compound is widely used as:

  • A strong oxidizer in iodometric titrations (e.g., iodine quantification in biological samples) .
  • A staining agent in thin-layer chromatography (TLC) for detecting antidepressants in blood/urine via redox-sensitive visualization .
  • An etchant for cobalt catalysts in carbon nanotube synthesis, where its oxidative capacity selectively removes metallic impurities .

Advanced Research Questions

Q. How does the redox potential of this compound vary with acid concentration, and how can this be leveraged in reaction optimization?

The redox potential (EE^\circ) of Ce(IV)/Ce(III) in sulfuric acid media increases linearly with acid concentration (e.g., ~1.44 V in 1 M H₂SO₄). Adjusting acid strength allows precise control over oxidation rates. For example, in arsenic(III) quantification, higher H₂SO₄ concentrations (≥2 M) accelerate the Ce(IV)-As(III) reaction, reducing titration time . Calibration curves for EE^\circ vs. [H⁺] should be established for non-aqueous or mixed-solvent systems .

Q. What factors contribute to instability in cerium(IV) ammonium sulfate solutions, and how can researchers mitigate these issues?

Instability arises from:

  • Hydrolysis : Ce(IV) hydrolyzes to CeO₂·nH₂O in neutral/basic conditions. Stabilize with ≥0.5 M H₂SO₄ .
  • Photoreduction : Store solutions in amber glassware and avoid UV exposure .
  • Organic contaminants : Pre-wash glassware with nitric acid to eliminate reducing residues . Regular restandardization is advised for long-term storage (>1 month) .

Q. How do researchers resolve discrepancies in oxidation efficiency when comparing cerium(IV) ammonium sulfate with other Ce(IV) salts (e.g., nitrate vs. sulfate)?

The counterion (sulfate vs. nitrate) influences solubility and redox activity. For instance:

  • Sulfate salts : Preferred in high-acid conditions due to sulfate complexation, which stabilizes Ce(IV) but may inhibit reactions with sulfate-sensitive substrates .
  • Nitrate salts : More soluble in aqueous-organic mixtures but introduce nitrate interference in some assays (e.g., iodometry) . Compare performance using kinetic studies (e.g., initial rate measurements in identical H₂SO₄ concentrations) .

Q. What advanced techniques are used to characterize the structural and electronic properties of this compound?

  • X-ray diffraction (XRD) : Confirms orthorhombic crystal structure and hydration state .
  • UV-Vis spectroscopy : Monitors Ce(IV) → Ce(III) reduction via absorbance at 320 nm (ε ≈ 5600 M⁻¹cm⁻¹) .
  • Electrochemical methods : Cyclic voltammetry in 1 M H₂SO₄ quantifies redox reversibility and electron transfer rates .

Q. How can researchers optimize cerium(IV)-mediated etching processes for semiconductor applications?

Key parameters include:

  • Concentration : 0.1–0.5 M Ce(IV) in 1–3 M H₂SO₄ achieves controlled etching of cobalt catalysts .
  • Temperature : Elevated temperatures (40–60°C) enhance etch rates but risk Ce(IV) decomposition. Use thermostatic baths for consistency .
  • Additives : Small amounts of NaCl (0.1–0.5 M) improve selectivity by passivating non-target metals .

Methodological Considerations

Q. How should researchers address contradictory data in Ce(IV)-based oxidation studies (e.g., unexpected stoichiometry or side reactions)?

  • Validate assumptions : Confirm substrate purity and absence of competing reductants (e.g., dissolved O₂ in aqueous systems) .
  • Monitor intermediates : Use stopped-flow techniques or in-situ IR spectroscopy to detect transient species (e.g., Ce(IV)-substrate complexes) .
  • Cross-reference standards : Compare results with alternative oxidants (e.g., KMnO₄) to identify method-specific artifacts .

Q. What safety protocols are essential when handling this compound in redox reactions?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent contact with corrosive H₂SO₄ .
  • Ventilation : Use fume hoods when heating Ce(IV) solutions to avoid inhaling SO₃ vapors .
  • Waste disposal : Neutralize spent solutions with NaHCO₃ before disposal to precipitate Ce(OH)₄ .

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